Cas no 2229496-57-3 (tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate)

tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate structure
2229496-57-3 structure
Product name:tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate
CAS No:2229496-57-3
MF:C14H16F3NO4
Molecular Weight:319.276354789734
CID:6008623
PubChem ID:165971403

tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate
    • EN300-1871479
    • 2229496-57-3
    • tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
    • インチ: 1S/C14H16F3NO4/c1-13(2,3)22-12(21)18-9-5-4-8(6-10(9)19)7-11(20)14(15,16)17/h4-6,19H,7H2,1-3H3,(H,18,21)
    • InChIKey: IZSHKEHQOGRPCK-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC(=C(C=1)O)NC(=O)OC(C)(C)C)=O)(F)F

計算された属性

  • 精确分子量: 319.10314248g/mol
  • 同位素质量: 319.10314248g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 417
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 75.6Ų

tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1871479-1.0g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
1g
$1214.0 2023-05-23
Enamine
EN300-1871479-0.05g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
0.05g
$1020.0 2023-09-18
Enamine
EN300-1871479-0.5g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
0.5g
$1165.0 2023-09-18
Enamine
EN300-1871479-10g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
10g
$5221.0 2023-09-18
Enamine
EN300-1871479-2.5g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
2.5g
$2379.0 2023-09-18
Enamine
EN300-1871479-5.0g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
5g
$3520.0 2023-05-23
Enamine
EN300-1871479-10.0g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
10g
$5221.0 2023-05-23
Enamine
EN300-1871479-5g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
5g
$3520.0 2023-09-18
Enamine
EN300-1871479-1g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
1g
$1214.0 2023-09-18
Enamine
EN300-1871479-0.1g
tert-butyl N-[2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
2229496-57-3
0.1g
$1068.0 2023-09-18

tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate 関連文献

tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamateに関する追加情報

Introduction to tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate (CAS No. 2229496-57-3)

Tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate (CAS No. 2229496-57-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl group, a hydroxy-substituted phenyl ring, and a trifluoromethyl-containing ketone moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The tert-butyl group in the compound provides steric hindrance and enhances the stability of the molecule, making it less susceptible to metabolic degradation. The hydroxy-substituted phenyl ring introduces polarity and hydrogen bonding capabilities, which can influence the compound's solubility and binding affinity to biological targets. The trifluoromethyl-containing ketone moiety adds significant electron-withdrawing properties, which can modulate the electronic environment of the molecule and affect its reactivity and interactions with biomolecules.

Recent studies have explored the potential of tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can act as a potent inhibitor of specific enzymes involved in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate effectively inhibits beta-secretase (BACE1), an enzyme crucial for the production of amyloid-beta peptides associated with Alzheimer's disease.

In addition to its neuroprotective properties, tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate has also shown promise in cancer research. Preclinical studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines. A study published in Cancer Research found that tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate selectively targets and inhibits the growth of breast cancer cells by disrupting key signaling pathways involved in cell cycle progression and apoptosis.

The pharmacokinetic properties of tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity facilitates efficient cellular uptake, while its metabolic stability ensures prolonged therapeutic effects. Furthermore, studies have demonstrated that tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate has low toxicity and minimal side effects at therapeutic doses.

The synthesis of tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate involves several well-defined steps. The process typically begins with the preparation of a hydroxy-substituted phenol derivative, which is then reacted with a trifluoromethyl ketone to form the desired carbamate structure. The tert-butylation step is crucial for enhancing the stability and bioavailability of the final product. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound on both laboratory and industrial scales.

In conclusion, tert-butyl N-2-hydroxy-4-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate (CAS No. 2229496-57-3) represents a promising candidate for various therapeutic applications due to its unique structural features and biological activities. Ongoing research continues to explore its potential in treating neurodegenerative diseases and cancer, highlighting its significance in modern medicinal chemistry and pharmaceutical development.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd